methanone CAS No. 478030-35-2](/img/structure/B2701139.png)

[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](morpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C16H18N2O3S . It is a compound that has been offered for sale by chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” can be represented by the SMILES stringCOc1ccc(Cc2nc(cs2)C(=O)N3CCOCC3)cc1 .

科学的研究の応用

Synthesis and Structural Exploration

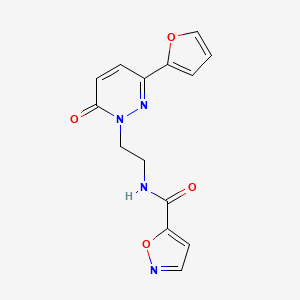

- The synthesis and evaluation for antiproliferative activity of a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been detailed, showcasing its potential in therapeutic applications. The compound exhibits a stable molecular structure due to both inter and intra-molecular hydrogen bonds, as highlighted through Hirshfeld surface analysis (S. Benaka Prasad et al., 2018).

Antitumor Activity

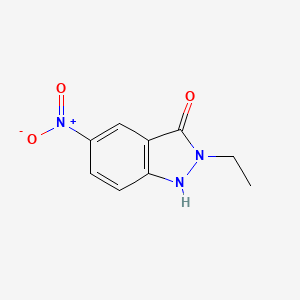

- Research on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has demonstrated significant inhibition against the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential as an antitumor agent (Zhi-hua Tang & W. Fu, 2018).

Membrane-Protective and Antioxidant Activities

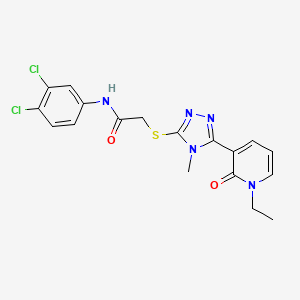

- Studies on derivatives of 2,6-diisobornylphenol, including (3,5-diisobornyl-4-hydroxyphenyl)(morpholino)methanone, have shown high membrane-protective and antioxidant activities under conditions of acute oxidative stress, suggesting their therapeutic potential for conditions involving oxidative damage (E. V. Buravlev et al., 2017).

Molecular Synthesis and Characterization

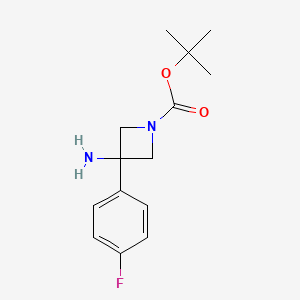

- The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showcases the relevance of morpholino)methanone derivatives in neurodegenerative disease research. This synthesis process involves complex chemical reactions yielding high radiochemical purity and specific activity, demonstrating the compound's utility in biomedical imaging (Min Wang et al., 2017).

These studies illustrate the diverse applications of "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone" and related compounds in scientific research, ranging from therapeutic potentials in cancer treatment to applications in imaging for neurological diseases. The synthesis and structural analysis of these compounds contribute significantly to the development of novel therapeutic agents and diagnostic tools.

作用機序

Target of Action

The exact target of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . Therefore, it’s possible that this compound could interact with a variety of biological targets.

Mode of Action

Without specific studies on “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, it’s difficult to determine its exact mode of action. Thiazole derivatives often interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity .

Biochemical Pathways

The specific biochemical pathways affected by “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” are currently unknown. Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” are currently unknown. Based on the biological activities of similar thiazole derivatives, it’s possible that this compound could have antimicrobial, antifungal, antiviral, or antitumor effects .

特性

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)10-15-17-14(11-22-15)16(19)18-6-8-21-9-7-18/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUARCCYLBNUUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)